(4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride
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Overview
Description
(4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. It is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and a methylamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride typically involves the following steps:
Formation of 4-Chlorobenzylamine: This can be achieved by reacting 4-chlorobenzyl chloride with ammonia or an amine under suitable conditions.
Formation of Piperidin-3-ylmethyl-amine: This involves the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by reduction to yield piperidin-3-ylmethyl-amine.
Coupling Reaction: The final step involves coupling 4-chlorobenzylamine with piperidin-3-ylmethyl-amine under appropriate conditions to form (4-Chloro-benzyl)-piperidin-3-ylmethyl-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of (4-Chloro-benzyl)-piperidin-3-ylmethyl-amine.
Reduction: Secondary or tertiary amines.
Substitution: Substituted derivatives at the benzyl or piperidine ring positions.
Scientific Research Applications
(4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and neurotransmitter activity.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
- (4-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride
- (4-Chloro-benzyl)-piperidin-3-ylmethyl-amine sulfate
Uniqueness
(4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its structural features and potential biological activities. The compound incorporates a piperidine ring, which is known for its diverse biological properties, and a chlorobenzyl substituent that may enhance its pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine moiety is known to influence the binding affinity and specificity toward these targets. It has been suggested that the compound may modulate neurotransmitter systems, particularly those involving acetylcholine and monoamines, which could have implications for neurological disorders.
Antibacterial Activity
Research indicates that piperidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 32 to 512 µg/mL, suggesting moderate to strong antibacterial activity .
Antifungal Activity
In addition to antibacterial effects, related piperidine compounds have demonstrated antifungal activity. For example, some derivatives have shown effectiveness against Candida albicans, with MIC values indicating potent antifungal properties .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity. The presence of the 4-chloro group was identified as a crucial factor in increasing the bioactivity against certain bacterial strains .
Study 2: Neuroprotective Potential
Another research effort focused on the neuroprotective potential of piperidine derivatives. The study found that certain derivatives could protect neuronal cells from oxidative stress and apoptosis, possibly through their ability to modulate cholinergic signaling pathways. This suggests that this compound may have therapeutic implications in treating neurodegenerative conditions .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12;/h3-6,12,15-16H,1-2,7-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVVFBDGEHZDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNCC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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